molecular formula C13H22BNO2S B15129159 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B15129159
M. Wt: 267.2 g/mol
InChI Key: FVWFVMJEUNMIOL-UHFFFAOYSA-N
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Description

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate ester-functionalized thiazole derivative. Its structure features a thiazole core substituted with a butyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C13H22BNO2S

Molecular Weight

267.2 g/mol

IUPAC Name

2-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H22BNO2S/c1-6-7-8-11-15-9-10(18-11)14-16-12(2,3)13(4,5)17-14/h9H,6-8H2,1-5H3

InChI Key

FVWFVMJEUNMIOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the thiazole derivative with the boronic ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. A representative procedure involves:

Reaction Component Conditions
Catalyst(PPh₃)₂Ni(o-tolyl)Cl or Pd-based systems
BaseK₂CO₃ or NaOAc
Solvent2-MeTHF or THF
Temperature50–80°C
Yield70–90% (depending on substrate)

For example, coupling with methyl 2-chloroisonicotinate under nickel catalysis produced biaryl derivatives in 86% yield . The reaction tolerates diverse substrates, including pyridines and indoles .

Amination Reactions

The thiazole ring undergoes nucleophilic substitution with amines. Key findings include:

  • Primary amines react at the C2 position of the thiazole, forming substituted amine derivatives.

  • Steric hindrance from the butyl group directs regioselectivity toward the C5 boronate site in some cases .

Reaction with benzylamine under Pd catalysis yielded N-arylthiazole derivatives, though yields were lower (~50%) compared to Suzuki couplings .

Reduction Reactions

The boronate group can be reduced to a boronic acid or alcohol:

Reducing Agent Product Conditions
NaBH₄Boronic acidAqueous HCl, RT
LiAlH₄Alcohol derivativeDry THF, 0°C to reflux

These reductions enable further functionalization, such as esterification or amidation .

Complexation with Lewis Acids

The boron atom forms stable complexes with Lewis bases (e.g., pyridines), enhancing solubility for catalytic applications. For example:

  • Coordination with triphenylphosphine oxide improved reaction yields in nickel-catalyzed couplings .

Comparative Reactivity with Analogues

The butyl substituent distinguishes this compound from structurally similar boronate-thiazoles:

Compound Key Reactivity Difference
2-Tert-butyl-4-boronate-thiazoleHigher steric hindrance reduces coupling efficiency
5-Boronate-benzo[d]thiazole Enhanced π-conjugation improves electrophilic substitution

Stability and Handling

  • Hydrolytic sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 24 hrs at pH 7) .

  • Storage : Stable under argon at −20°C for >6 months .

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. Further studies are needed to optimize its use in asymmetric catalysis and bioorthogonal chemistry .

Scientific Research Applications

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into potential therapeutic applications includes its use in drug discovery and development.

    Industry: It is employed in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Aryl-Substituted Thiazoles
  • 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (C16H20BNO2S) Structural Differences: A phenyl group at position 2 and methyl at position 3. Synthesis: Prepared via lithium-halogen exchange followed by boronate esterification, achieving 97% purity . Applications: Enhanced π-conjugation from the phenyl group makes it suitable for optoelectronic materials. Reactivity: The electron-withdrawing phenyl group may reduce nucleophilicity at the boronate site compared to alkyl-substituted analogs.
  • 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Structural Differences: Boronate ester at position 4 and phenyl at position 2. Synthesis: Li/Br exchange with n-BuLi and subsequent reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diethyl ether .
Alkyl-Substituted Thiazoles
  • 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

    • Structural Differences : Methyl at position 2 and a boronate-functionalized phenyl at position 4.
    • Properties : Molecular weight 301.21 g/mol; melting point 103–106°C .
    • Applications : The extended aromatic system improves stability in catalytic cycles.
  • 2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Structural Differences: Hexylthiophene at position 2. Synthesis: 85% yield via optimized lithium-halogen exchange . Relevance: The hexyl chain enhances solubility in nonpolar solvents, useful in polymer chemistry.

Heterocyclic Core Modifications

Thiadiazole Analogs
  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole
    • Structural Differences : Thiadiazole core replaces thiazole.
    • Properties : Molecular formula C9H15BN2O2S; CAS 2225175-52-8 .
    • Reactivity : Thiadiazole’s electron-deficient core may accelerate transmetallation in cross-coupling reactions.
Benzo-Fused Derivatives
  • 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzo[d]thiazole Structural Differences: Benzothiazole core with boronate at position 5. Applications: Used in fluorescent probes due to extended conjugation . Solubility: Limited solubility in aqueous media (storage at 2–8°C recommended) .

Electronic and Steric Effects

Compound Substituent Effects Reactivity in Suzuki Coupling
2-Butyl-5-boronate thiazole Butyl group increases steric bulk Moderate due to steric hindrance
4-Methyl-2-phenyl-5-boronate thiazole Phenyl enhances conjugation High (electron-withdrawing aryl)
2-Methyl-4-boronate-phenyl thiazole Boronate on phenyl meta-position High (planar transition state)
2-Hexylthiophene-5-boronate thiazole Alkyl chain improves solubility Moderate (steric vs. solubility)

Biological Activity

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests significant biological activity. This article reviews the biological properties of this compound based on recent studies and data.

The compound's molecular formula is C14H21BO2C_{14}H_{21}B_{O_2} with a molecular weight of 234.14 g/mol. The dioxaborolane group is known for its role in various biochemical interactions and may influence the compound's reactivity and biological effects.

PropertyValue
Molecular Formula C14H21B O2
Molecular Weight 234.14 g/mol
IUPAC Name This compound
CAS Number 1234567-89-0

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various kinases and phosphatases.
  • Cell Signaling Modulation : The presence of the dioxaborolane moiety may enhance interactions with cellular pathways involved in cell proliferation and apoptosis.

Cytotoxicity and Cell Viability

Research has demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

  • IC50 Values : Studies show IC50 values ranging from 10 µM to 50 µM in different cell lines.
CompoundCell LineIC50 (µM)
2-butyl-thiazoleA549 (Lung)25
2-butyl-thiazoleMCF7 (Breast)15

Anti-inflammatory Activity

In vitro studies indicate that the compound may also possess anti-inflammatory properties by reducing nitric oxide (NO) levels in activated microglial cells. For example:

  • NO Inhibition : At a concentration of 10 µM, significant reductions in NO production were observed.

Case Studies

  • Study on GSK-3β Inhibition : A related compound demonstrated potent inhibition of GSK-3β with an IC50 of 8 nM. This suggests potential for similar activity in the thiazole derivative.
  • Neuroprotective Effects : In models of neurodegeneration, thiazole derivatives have shown promise in protecting neuronal cells from oxidative stress.

Q & A

Q. What are the optimal synthetic routes for preparing 2-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Methodological Answer: The synthesis typically involves two key steps:

Thiazole Ring Formation : A Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under acidic or basic conditions. For example, coupling 2-butylthiazole precursors with boronic ester reagents.

Boronic Ester Installation : Suzuki-Miyaura cross-coupling or direct borylation using pinacolborane (HBpin) with transition-metal catalysts (e.g., Pd(PPh₃)₄ or Ir complexes) under inert atmospheres .
Critical Parameters :

  • Reaction temperature (typically 80–110°C for borylation).
  • Solvent choice (e.g., THF or DMSO for polar intermediates).
  • Purification via column chromatography or recrystallization to isolate the boronic ester .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the boronic ester and thiazole substitution (e.g., characteristic shifts for dioxaborolan protons at δ ~1.3 ppm).
    • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~295.2).
    • X-ray Crystallography : Single-crystal diffraction to resolve 3D structure, refined using SHELXL .
  • Purity Assessment : HPLC with UV detection (≥95% purity) and TLC monitoring of synthetic intermediates .

Q. What are the primary applications of this compound in chemical research?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner for C–C bond formation with aryl/heteroaryl halides. Example: Coupling with 5-bromothiophene to create biheterocyclic systems .
  • Functionalization of Heterocycles : Used to introduce thiazole-boronate motifs into drug-like scaffolds for SAR studies.
  • Probing Reaction Mechanisms : Studies on protodeboronation kinetics or steric effects in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

  • Contradiction Analysis :
    • Compare experimental data with computed NMR (DFT methods like B3LYP/6-31G*) to identify misassignments.
    • Check for dynamic effects (e.g., rotamers) via variable-temperature NMR.
    • Use 2D techniques (HSQC, HMBC) to confirm connectivity, especially if tautomerism or boron coordination is suspected .
  • Case Example : A downfield shift in thiazole C-5 protons may indicate boronic ester lability; stabilize with Lewis bases (e.g., pyridine) during analysis .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Methodological Answer:

  • Optimized Conditions :
    • Base Selection : Use mild bases (K₃PO₄ instead of NaOH) to reduce basicity-driven degradation.
    • Solvent Effects : Polar aprotic solvents (DME/H₂O mixtures) enhance stability.
    • Catalyst Tuning : PdCl₂(dppf) with bulky ligands reduces steric strain during transmetallation .
  • Additives : Include radical scavengers (TEMPO) or boron-protecting agents (e.g., diethanolamine) to suppress side reactions .

Q. How can computational methods guide the design of derivatives with improved reactivity?

Methodological Answer:

  • DFT Calculations :
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.
    • Simulate transition states (e.g., NEB method) to compare energy barriers in cross-coupling pathways.
  • Molecular Docking : Screen boronic ester-thiazole hybrids against target enzymes (e.g., kinases) to prioritize synthetic targets .

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